molecular formula C18H15ClN2O4 B3435778 (5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B3435778
M. Wt: 358.8 g/mol
InChI Key: RRNYNXXYWSCKQU-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-chlorobenzylamine with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction of the imidazolidine-2,4-dione ring can lead to the formation of corresponding imidazolidines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of imidazolidines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

The compound’s potential therapeutic effects are explored in drug development, particularly for conditions where imidazolidine-2,4-dione derivatives have shown efficacy.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-(benzylidene)imidazolidine-2,4-dione
  • (5E)-3-(4-chlorobenzyl)-5-(2-hydroxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(4-chlorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

Uniqueness

The presence of both hydroxy and methoxy groups in (5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione provides unique chemical properties, such as increased solubility and reactivity, compared to its analogs. These functional groups also contribute to its potential biological activity, making it a compound of interest in various research fields.

Properties

IUPAC Name

(5E)-3-[(4-chlorophenyl)methyl]-5-[(2-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-25-15-4-2-3-12(16(15)22)9-14-17(23)21(18(24)20-14)10-11-5-7-13(19)8-6-11/h2-9,22H,10H2,1H3,(H,20,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNYNXXYWSCKQU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-(4-chlorobenzyl)-5-(2-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.